molecular formula C12H12N2O5 B12733854 Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt CAS No. 158631-54-0

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt

Cat. No.: B12733854
CAS No.: 158631-54-0
M. Wt: 264.23 g/mol
InChI Key: VWMJENHZIRQFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the cinnolinium family, characterized by a cinnoline ring system with various substituents that enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a cinnoline intermediate, followed by the introduction of carboxymethyl, dimethoxy, and hydroxy groups through various substitution reactions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. The purification process often includes crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted cinnolinium derivatives, each with unique chemical and biological properties

Scientific Research Applications

Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cinnolinium derivatives with different substituents, such as:

  • Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt
  • Cinnolinium, 2-(carboxymethyl)-6,7-dimethoxy-4-hydroxy-, inner salt

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

CAS No.

158631-54-0

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxo-1H-cinnolin-2-ium-2-yl)acetate

InChI

InChI=1S/C12H12N2O5/c1-18-10-3-7-8(4-11(10)19-2)13-14(5-9(7)15)6-12(16)17/h3-5H,6H2,1-2H3,(H-,13,15,16,17)

InChI Key

VWMJENHZIRQFKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=[N+](N2)CC(=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.